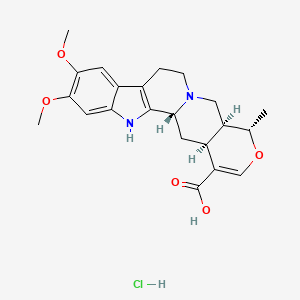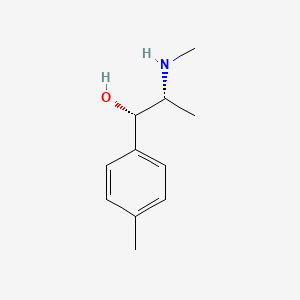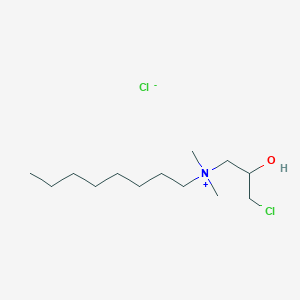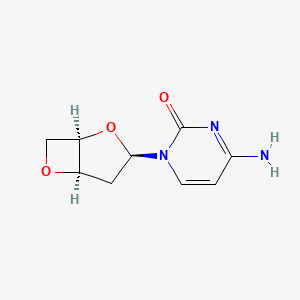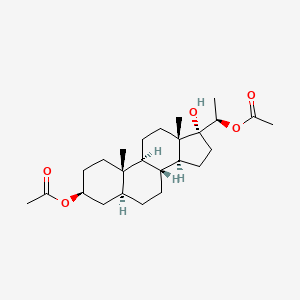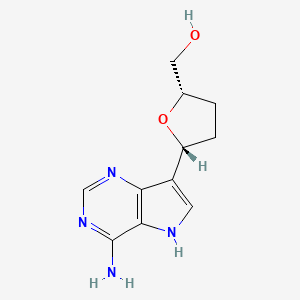
Uridine, 2',3'-dideoxy-5-methyl-2'-(1-pyrrolidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Pyrrolidino-3’-deoxythymidine is a synthetic nucleoside analog that incorporates a pyrrolidine ring into its structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in antiviral and anticancer research. The unique structure of 2’-Pyrrolidino-3’-deoxythymidine allows it to interact with biological systems in ways that differ from natural nucleosides, making it a valuable tool for scientific investigation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Pyrrolidino-3’-deoxythymidine typically involves the modification of thymidine. One common method includes the introduction of a pyrrolidine ring at the 2’ position of the deoxyribose sugar. This can be achieved through a series of chemical reactions, including protection and deprotection steps, nucleophilic substitution, and cyclization reactions.
Industrial Production Methods: Industrial production of 2’-Pyrrolidino-3’-deoxythymidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to produce the compound on a commercial scale.
化学反应分析
Types of Reactions: 2’-Pyrrolidino-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the pyrrolidine ring or the deoxyribose sugar.
Reduction: Reduction reactions can be used to alter the functional groups attached to the nucleoside.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the pyrrolidine ring or the sugar moiety.
科学研究应用
2’-Pyrrolidino-3’-deoxythymidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and RNA, providing insights into nucleic acid chemistry.
Medicine: Investigated for its potential antiviral and anticancer properties. It can inhibit the replication of certain viruses and induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of 2’-Pyrrolidino-3’-deoxythymidine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. This disruption can inhibit viral replication or induce cell death in cancer cells. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases, thereby interfering with their activity.
相似化合物的比较
2’-Deoxythymidine: The natural nucleoside from which 2’-Pyrrolidino-3’-deoxythymidine is derived.
3’-Deoxythymidine: Another modified nucleoside with potential antiviral properties.
2’-Fluoro-3’-deoxythymidine: A fluorinated analog with enhanced stability and activity.
Uniqueness: 2’-Pyrrolidino-3’-deoxythymidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural modification allows for different interactions with biological targets, making it a valuable compound for research and therapeutic applications.
属性
CAS 编号 |
134935-06-1 |
|---|---|
分子式 |
C14H21N3O4 |
分子量 |
295.33 g/mol |
IUPAC 名称 |
1-[(2R,3R,5S)-5-(hydroxymethyl)-3-pyrrolidin-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O4/c1-9-7-17(14(20)15-12(9)19)13-11(6-10(8-18)21-13)16-4-2-3-5-16/h7,10-11,13,18H,2-6,8H2,1H3,(H,15,19,20)/t10-,11+,13+/m0/s1 |
InChI 键 |
UWVAPBCWJJHQNM-DMDPSCGWSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N3CCCC3 |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
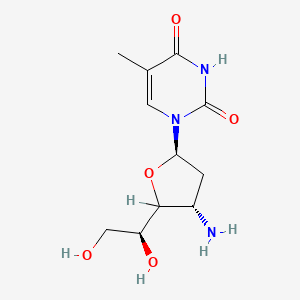
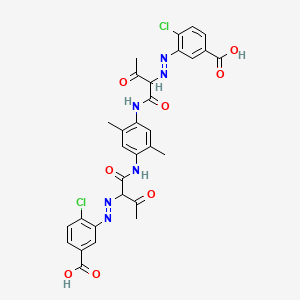
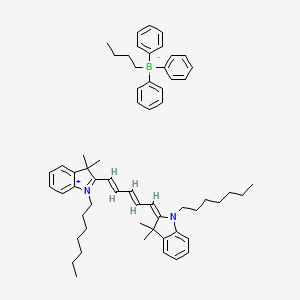

![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
